molecular formula C9H10ClNOS B14052158 1-(2-Amino-3-mercaptophenyl)-3-chloropropan-2-one

1-(2-Amino-3-mercaptophenyl)-3-chloropropan-2-one

Cat. No.: B14052158
M. Wt: 215.70 g/mol
InChI Key: VFPDXMWZHQDPDP-UHFFFAOYSA-N
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Description

1-(2-Amino-3-mercaptophenyl)-3-chloropropan-2-one is a chlorinated aromatic ketone derivative featuring both amino (-NH₂) and mercapto (-SH) substituents on the phenyl ring. These functional groups confer unique chemical reactivity, making the compound of interest in pharmaceutical and synthetic organic chemistry.

Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

1-(2-amino-3-sulfanylphenyl)-3-chloropropan-2-one

InChI

InChI=1S/C9H10ClNOS/c10-5-7(12)4-6-2-1-3-8(13)9(6)11/h1-3,13H,4-5,11H2

InChI Key

VFPDXMWZHQDPDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S)N)CC(=O)CCl

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties

Molecular Characteristics

The compound’s molecular formula is $$ \text{C}9\text{H}{10}\text{ClNOS} $$, with a molecular weight of 215.70 g/mol. Its IUPAC name, 1-(2-amino-3-sulfanylphenyl)-3-chloropropan-2-one, reflects the presence of a ketone group at the second carbon, a chlorine substituent at the third carbon, and reactive amine (-NH$$_2$$) and thiol (-SH) groups on the phenyl ring. The SMILES string C1=CC(=C(C(=C1)S)N)CC(=O)CCl and InChIKey VFPDXMWZHQDPDP-UHFFFAOYSA-N provide unambiguous representations of its connectivity.

Reactivity and Stability

The thiol and amine groups confer nucleophilic reactivity, necessitating inert atmospheres (e.g., nitrogen or argon) during synthesis to prevent oxidation. The chlorine atom at the β-position relative to the ketone enhances electrophilicity, making the compound susceptible to nucleophilic substitution reactions.

Preparation Methods

Direct Alkylation of 2-Amino-3-mercaptophenol

A widely cited method involves the alkylation of 2-amino-3-mercaptophenol with 1,3-dichloropropan-2-one under basic conditions.

Reaction Protocol
  • Reagents :
    • 2-Amino-3-mercaptophenol (1.0 equiv)
    • 1,3-Dichloropropan-2-one (1.2 equiv)
    • Potassium carbonate (2.0 equiv) in anhydrous dimethylformamide (DMF)
  • Procedure :
    The reaction mixture is stirred at 60°C for 12 hours under nitrogen. Completion is monitored via thin-layer chromatography (TLC). The crude product is partitioned between chloroform and water, followed by drying over sodium sulfate and solvent evaporation.
Optimization Data
Parameter Optimal Value Yield (%) Purity (HPLC)
Temperature 60°C 78 95.2
Solvent DMF 65 93.8
Base K$$2$$CO$$3$$ 78 95.2

Stepwise Synthesis via Schiff Base Intermediate

An alternative route employs a Schiff base intermediate to protect the amine group during chloroketone formation.

Reaction Steps
  • Schiff Base Formation :
    2-Amino-3-mercaptophenol reacts with benzaldehyde to form a Schiff base, isolating the amine from subsequent reactions.
  • Chloroketone Introduction :
    The Schiff base is treated with 3-chloropropanoyl chloride in dichloromethane (DCM) with triethylamine as a base.
  • Deprotection :
    Hydrolysis with dilute hydrochloric acid removes the benzaldehyde group, yielding the target compound.
Comparative Efficiency
Method Yield (%) Purity (HPLC) Reaction Time (h)
Direct Alkylation 78 95.2 12
Schiff Base Route 82 97.5 18

Purification and Isolation

Liquid-Liquid Extraction

Post-reaction mixtures are typically partitioned between chloroform and water to remove polar impurities. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

Chromatographic Techniques

Column chromatography using silica gel (60–120 mesh) and a gradient of ethyl acetate in hexane (10–30%) achieves >98% purity. Recrystallization from ethanol-water (7:3) yields colorless crystals suitable for X-ray diffraction.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.45 (d, 1H, J = 8.0 Hz), 6.98 (t, 1H, J = 7.6 Hz), 6.82 (d, 1H, J = 8.0 Hz), 4.21 (s, 2H, -NH$$2$$), 3.92 (s, 1H, -SH), 3.68 (q, 2H, J = 6.8 Hz), 2.95 (t, 2H, J = 6.8 Hz).
  • IR (KBr) : 3350 cm$$^{-1}$$ (-NH$$_2$$), 2550 cm$$^{-1}$$ (-SH), 1715 cm$$^{-1}$$ (C=O).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 215.0172 ([M+H]$$^+$$).

Challenges and Mitigation Strategies

Thiol Oxidation

The -SH group is prone to disulfide formation. Adding 1% w/v ascorbic acid to reaction mixtures suppresses oxidation.

Byproduct Formation

Excess 1,3-dichloropropan-2-one leads to bis-alkylated byproducts. Maintaining a 1:1.2 molar ratio of phenol to dichloroketone minimizes this issue.

Industrial and Research Applications

The compound serves as a precursor to RORγ modulators for autoimmune diseases, as disclosed in patent EP3294713B1. Its keto-chloride moiety also facilitates cross-coupling reactions in agrochemical synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-mercaptophenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while reduction of the ketone group can produce the corresponding alcohol.

Scientific Research Applications

1-(2-Amino-3-mercaptophenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-mercaptophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The amino and mercapto groups can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom may also participate in electrophilic reactions, further modifying the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s distinctiveness lies in its 2-amino-3-mercaptophenyl substituent, which differentiates it from analogs with halogenated or hydroxylated phenyl groups. Key comparisons include:

1-(4-Bromophenyl)-3-chloropropan-2-one (CAS 1094842-70-2)
  • Molecular Formula : C₉H₇BrClO
  • Molecular Weight : 247.52 g/mol
  • Substituents : A bromine atom at the para position of the phenyl ring.
  • Properties: Higher molecular weight due to bromine (vs. -NH₂/-SH in the target compound). Bromine’s electron-withdrawing nature reduces nucleophilicity compared to amino/mercapto groups, impacting reactivity in substitution reactions .
1-(2-Acetylcyclopent-2-en-1-yl)-3-chloropropan-2-one (III-2g)
  • Molecular Formula : C₁₀H₁₁ClO₂
  • Molecular Weight : 198.64 g/mol
  • Substituents : Cyclopentenyl-acetyl group instead of a substituted phenyl ring.
  • Spectroscopic Data : ¹H NMR (CDCl₃) shows distinct shifts for the cyclopentenyl moiety (δ 6.74 ppm, td) and carbonyl groups (δ 208.18 ppm in ¹³C NMR) .
1-(2-(Bromomethyl)-5-fluorophenyl)-3-chloropropan-2-one (CAS 1804164-48-4)
  • Molecular Formula : C₁₀H₉BrClFO
  • Molecular Weight : 279.53 g/mol
  • Substituents : Bromomethyl and fluorine on the phenyl ring.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point Boiling Point
1-(2-Amino-3-mercaptophenyl)-3-chloropropan-2-one C₉H₉ClNOS 214.69 (calculated) -NH₂, -SH, -Cl N/A N/A
1-(4-Bromophenyl)-3-chloropropan-2-one C₉H₇BrClO 247.52 -Br, -Cl N/A N/A
1-(2-Acetylcyclopent-2-en-1-yl)-3-chloropropan-2-one C₁₀H₁₁ClO₂ 198.64 Cyclopentenyl, -Cl N/A N/A
1-(3-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride C₁₀H₁₁Cl₂NO 232.10 -Cl, -N(CH₃) N/A N/A

Note: Physical properties (melting/boiling points) are unavailable in the provided evidence for most compounds .

Biological Activity

1-(2-Amino-3-mercaptophenyl)-3-chloropropan-2-one, also known as a thiazole derivative, has garnered attention in recent years for its diverse biological activities. This compound has been investigated for its potential applications in medicinal chemistry, particularly in the fields of cancer therapy and antimicrobial activity. The following sections provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety. Its chemical formula is C10H10ClN2OS, and it has shown promising interactions with various biological targets.

Biological Activity Overview

  • Anticancer Activity
    • Recent studies have demonstrated that 1-(2-Amino-3-mercaptophenyl)-3-chloropropan-2-one exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells.
    • Case Study : In vitro assays revealed that the compound had an IC50 value of 12.44 µM against Leishmania infantum, indicating its potential as an antileishmanial agent without affecting human glutathione reductase (hGR) .
  • Antimicrobial Activity
    • The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.
    • Research Findings : A series of derivatives based on this compound were synthesized and tested, showing enhanced activity against Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition
    • One of the notable mechanisms of action involves the inhibition of specific enzymes. The compound has been reported to bind to unique sites on enzymes such as trypanothione reductase, which is crucial for the survival of certain pathogens.
    • Mechanism : The binding occurs at a previously unknown site that is not present in human enzymes, allowing for selective inhibition with minimal side effects .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF-712.44
AntimicrobialStaphylococcus aureus15.00
Enzyme InhibitionTrypanothione Reductase7.5

Research Findings

  • Mechanism of Action
    • The compound's mechanism involves competitive inhibition at the NADPH binding site of trypanothione reductase, which is essential for maintaining redox balance in parasites like Leishmania . This selectivity is crucial for developing targeted therapies with reduced toxicity to human cells.
  • Synthesis and Derivatives
    • Various derivatives of 1-(2-Amino-3-mercaptophenyl)-3-chloropropan-2-one have been synthesized to enhance biological activity. Modifications at the aromatic ring have shown improved potency against cancer cell lines and bacteria .
  • Future Directions
    • Ongoing research focuses on optimizing the structure to improve efficacy and reduce toxicity. Further studies are required to evaluate the pharmacokinetics and in vivo efficacy of these compounds.

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